Sorbic Acid

Catalog No.
S543595
CAS No.
110-44-1
M.F
C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sorbic Acid

CAS Number

110-44-1

Product Name

Sorbic Acid

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid

Molecular Formula

C6H8O2
C6H8O2
CH3CH=CHCH=CHCOOH

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+

InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in water, soluble in ethanol.
In water, 1910 mg/L at 30 °C
In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method)
In water: 0.25% at 30 °C, 3.8% at 100 °C
In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C
For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.
1.91 mg/mL at 30 °C
Solubility in water, g/100ml at 30Â °C: 0.25 (poor)
Slightly soluble in water
soluble (in ethanol)

Synonyms

Acid, Hexadienoic, Acid, Propenylacrylic, Acid, Sorbic, Hexadienoic Acid, Potassium Sorbate, Propenylacrylic Acid, Sodium Sorbate, Sorbate, Potassium, Sorbate, Sodium, Sorbic Acid

Canonical SMILES

CC=CC=CC(=O)O

Isomeric SMILES

C/C=C/C=C/C(=O)O

The exact mass of the compound Sorbic acid is 112.0524 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.02 mslightly soluble in water, soluble in ethanol.1.91 mg/ml at 30 °cin water, 1910 mg/l at 30 °cin water, 1560 mg/l at 20 °c (oecd 105 shake-flask method)in water: 0.25% at 30 °c, 3.8% at 100 °cin propylene glycol: 5.5% at 20 °c; in absolute ethanol or methanol: 12.90% at 20 °c; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °c; in glacial acetic acid: 11.5% at 20 °c; in benzene: 2.3%, in dioxane: 11.0% at 20 °c; in carbon tetrachloride: 1.3% at 20 °c; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °c; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °c; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °cvery soluble in etherin fats and oils: 5.5% at 20 °c1.91 mg/ml at 30 °csolubility in water, g/100ml at 30 °c: 0.25 (poor)slightly soluble in watersoluble (in ethanol). Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives. It belongs to the ontological category of hexadienoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Sorbic acid is a straight-chain, unsaturated fatty acid widely used as a food preservative to inhibit the growth of molds, yeasts, and some bacteria. With a pKa of approximately 4.76, its antimicrobial efficacy is highest in acidic conditions (below pH 6.5), where the undissociated acid form predominates. This pH-dependent activity is a critical factor in its application in foods like cheese, baked goods, beverages, and dried meats. Unlike its more water-soluble salt, potassium sorbate, sorbic acid is only slightly soluble in water (0.16 g/100 mL at 20°C) but shows significantly better solubility in organic solvents like ethanol, a key differentiator for formulation decisions.

Substituting Sorbic Acid with its potassium salt or other preservatives like benzoic or propionic acid is often not a viable one-to-one exchange due to critical differences in processability and efficacy. For instance, replacing sorbic acid with potassium sorbate in non-aqueous or alcohol-based formulations is impractical, as sorbic acid's solubility in ethanol is superior, while potassium sorbate's solubility decreases significantly. Conversely, using sorbic acid in aqueous applications requiring high concentrations, such as dips or sprays, fails due to its poor water solubility (0.16 g/100 mL) compared to potassium sorbate's high solubility (58.2 g/100 mL). When compared to benzoic acid, sorbic acid maintains its antimicrobial activity up to a higher pH of 6.5, whereas benzoic acid's effectiveness diminishes above pH 4.5, making sorbic acid the necessary choice for less acidic products like many cheeses and baked goods. This makes the specific form—the acid versus its salt—and the choice of acid a procurement decision driven by the formulation's solvent system and target pH.

Superior Solubility in Ethanol for Non-Aqueous Formulations

Sorbic acid exhibits significantly higher solubility in 100% ethanol (12.90 g/100mL) compared to its common salt form, potassium sorbate (2.00 g/100mL). As ethanol concentration increases, the solubility of sorbic acid rises, while that of potassium sorbate sharply declines. This makes sorbic acid the required choice for creating concentrated stock solutions or formulations based on alcohol.

Evidence DimensionSolubility in 100% Ethanol at 20°C
Target Compound Data12.90 g/100mL
Comparator Or BaselinePotassium Sorbate: 2.00 g/100mL
Quantified Difference6.45-fold higher solubility
ConditionsSolvent: 100% Ethanol, Temperature: 20°C

For applications requiring preservation in alcohol-based systems or where water is limited, sorbic acid's high ethanol solubility allows for more concentrated and stable formulations, which is impossible to achieve with potassium sorbate.

Greater Antimicrobial Efficacy by Weight Compared to Potassium Sorbate

On a weight-for-weight basis, sorbic acid provides 100% of the active antimicrobial unit. Its salt, potassium sorbate, possesses only about 74% of sorbic acid's antimicrobial activity. This is due to the molecular weight difference and the fact that potassium sorbate must first dissociate in the medium to yield the active sorbic acid. Therefore, to achieve the same level of microbial inhibition, a higher concentration of potassium sorbate is required.

Evidence DimensionRelative Antimicrobial Activity (Weight Basis)
Target Compound Data100% (Reference)
Comparator Or BaselinePotassium Sorbate: ~74%
Quantified DifferenceSorbic acid is approximately 26% more active by weight
ConditionsAqueous systems where both can be dissolved and dissociation of the salt can occur.

For dry-mix applications or formulations where sorbic acid can be directly incorporated (e.g., dusting on cheese, mixing into flour), using the acid form is more mass-efficient and potentially more cost-effective, as less compound is needed to achieve the target preservative effect.

Enhanced Antimicrobial Performance Over Benzoic Acid at Moderately Acidic pH

Sorbic acid maintains effective antimicrobial activity in environments up to pH 6.5, which is significantly higher than the effective range for benzoic acid (typically below pH 4.5). For example, in a study on *Erwinia carotovora* at pH 5.5, the Minimum Inhibitory Concentration (MIC) for sorbic acid was 25 ppm, whereas for benzoic acid it was double that at 50 ppm. This demonstrates sorbic acid's superior efficacy in less acidic conditions.

Evidence DimensionMinimum Inhibitory Concentration (MIC) vs. *E. carotovora*
Target Compound Data25 ppm
Comparator Or BaselineBenzoic Acid: 50 ppm
Quantified Difference2-fold more effective (lower MIC)
ConditionsMicroorganism: *Erwinia carotovora*, pH: 5.5

This allows for the effective preservation of moderately acidic foods like certain cheeses, baked goods, and yogurts, where benzoic acid would be largely ineffective, making sorbic acid the technically necessary choice for these product categories.

Distinct Thermal Behavior: Sublimation Before Melting Under Isothermal Conditions

Thermal analysis shows that under isothermal heating, sorbic acid sublimes without decomposition at temperatures below its melting point (T < 134 °C). In contrast, its salts, such as potassium sorbate and calcium sorbate, do not melt but instead undergo decomposition at significantly higher temperatures. For instance, potassium sorbate exhibits a solid-solid phase transition before decomposing. This distinct phase behavior is critical for processes involving heat.

Evidence DimensionThermal Behavior Under Isothermal Heating
Target Compound DataSublimes without decomposition (T < 134 °C)
Comparator Or BaselinePotassium Sorbate: Undergoes solid-solid phase transition before decomposition at a higher temperature without melting.
Quantified DifferenceQualitatively different thermal phase transition (sublimation vs. solid-phase transition/decomposition)
ConditionsIsothermal heating

For applications like treating packaging materials or processes where a preservative needs to be vaporized and deposited onto a surface without degradation, sorbic acid's ability to sublime is a key processing advantage not offered by its salts.

Valuable Precursor for Polymer Synthesis via Free Radical Polymerization

The conjugated diene structure of sorbic acid makes it a suitable monomer for free radical polymerization to create polymer networks. Patents describe methods where sorbic acid or its derivatives react with glycidyl ethers, and the resulting product is polymerized through its sorbic acid-based moiety via free radical initiation (thermal or UV). This reactivity is distinct from saturated carboxylic acids like propionic acid, which lack the conjugated double bonds necessary for this type of polymerization.

Evidence DimensionReactivity in Polymerization
Target Compound DataContains conjugated diene system suitable for free radical polymerization.
Comparator Or BaselinePropionic Acid / Benzoic Acid: Lack the conjugated diene structure required for this specific polymerization pathway.
Quantified DifferenceFundamentally different chemical reactivity for polymerization.
ConditionsFree radical initiation (thermal or UV)

For researchers and manufacturers developing bio-based polymers, resins, or composites, sorbic acid serves as a reactive building block, a function that common preservative substitutes cannot fulfill.

Direct-Addition Preservative for Low-Moisture and Fat-Based Foods

Based on its higher antimicrobial activity by weight and good solubility in fats and oils, sorbic acid is the preferred choice for applications where it can be mixed directly as a powder or into a lipid phase. This includes dusting onto cheese rinds, mixing into flour for baked goods, and incorporating into fatty fillings or spreads where water content is low.

Preservation of Moderately Acidic Foods (pH 4.5-6.5)

Sorbic acid's ability to inhibit microbial growth effectively at pH levels up to 6.5 makes it uniquely suitable for preserving foods that are not highly acidic. This is a key advantage over benzoic acid and makes it the right choice for many dairy products, certain dressings, and packaged breads where the pH is above 4.5.

Formulation of Alcohol-Based Preservative Systems

The superior solubility of sorbic acid in ethanol compared to its salts makes it the only viable option for creating concentrated, alcohol-based preservative solutions. These solutions can be used in manufacturing processes for spraying or dipping products where a non-aqueous solvent is required.

Synthesis of Bio-Based Polymers and Resins

As a renewable resource containing a reactive conjugated diene system, sorbic acid serves as a valuable monomer for creating bio-based polymers. Its use as a chemical intermediate in the synthesis of polymers, plasticizers, and other organic molecules is a key application outside of food preservation where substitutes like benzoic or propionic acid are not chemically suitable.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor.
NKRA; Dry Powder
Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C
Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline]
Solid
WHITE CRYSTALLINE POWDER.
White, free-flowing powde

Color/Form

Colorless needles or white powder
Needles from water
Needles form dilute alcohol
White crystalline solid
White crystals or powde

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

112.052429494 Da

Monoisotopic Mass

112.052429494 Da

Boiling Point

442 °F at 760 mmHg (decomposes) (NTP, 1992)
228 °C with decomposition.

Flash Point

260 °F (NTP, 1992)
127 °C (261 °F) - closed cup
127Â °C

Heavy Atom Count

8

Taste

Relatively tasteless
Slightly acidic taste

Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.87 (Air = 1)
Relative vapor density (air = 1): 3.87

Density

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink
1.204 g/cu cm at 19 °C
1.2 g/cm³

LogP

1.33 (LogP)
1.33
log Kow = 1.33

Odor

Relatively odorless
Weak characteristic odo

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.
228Â °C

Appearance

Solid powder

Melting Point

274.1 °F (NTP, 1992)
Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator
134.5 °C
134.5Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X045WJ989B

Related CAS

34344-66-6

GHS Hazard Statements

Aggregated GHS information provided by 2274 companies from 36 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 62 of 2274 companies. For more detailed information, please visit ECHA C&L website;
Of the 35 notification(s) provided by 2212 of 2274 companies with hazard statement code(s):;
H315 (88.2%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (30.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Sorbic acid is a colorless powder or needles. It has a weak odor and a slightly acidic taste. It is soluble in water. Sorbic acid occurs naturally in mountain ash berries, rowan berries and magnolia vine berries. USE: Sorbic acid is an important commercial chemical used as a preservative and antimicrobial agent that is added to foods and animal feeds, cosmetics, pharmaceuticals and tobacco. It is also added to the packaging material for food products. EXPOSURE: Workers that use sorbic acid may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of foods and dermal contact with consumer products containing sorbic acid. If sorbic acid is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Use of sorbic acid as a food additive is generally recognized as safe by the U.S. Food and Drug Administration. Skin and eye irritations and allergic reactions have been reported in some people using personal care products containing sorbic acid. No data on additional toxic effects of sorbic acid in humans were available. No toxic effects were observed in laboratory animals fed diets containing moderate-to-high levels of sorbic acid. Tumors were not induced in laboratory animals fed diets containing sorbic acid over their lifetime. Severe stomach irritation, decreased food consumption and body weight, increased abortion, and death were observed in laboratory rabbits given very large oral doses of sorbic acid during pregnancy. Study authors suggest that these effects were due to the antimicrobial effects of sorbic acid in the intestines (killing of natural flora), which led to malnutrition. No evidence for increased abortion or birth defects were observed in laboratory rats given very large oral doses of sorbic acid during pregnancy; however, decreases in maternal body weight and impaired growth and development in offspring were observed. As in the rabbit study, study authors attributed these findings to malnutrition rather than direct toxic effects of sorbic acid. The potential for sorbic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Food Preservatives
The ocular bioavailability of timolol increased in sorbic acid solution due to ion pair formation. Its octanol/water partition coefficient also increased, suggesting the formation of a more lipophilic complex. The concentration of timolol in rabbit aqueous humor was determined after instillation of timolol ophthalmic solution containing sorbic acid. When the molar ratio of sorbic acid to timolol was two or higher, the concentration of timolol in the aqueous humor was higher than with timolol alone. In the presence of sorbic acid the maximal aqueous humor concentration and the area under the curve were more than two-fold higher than those of Timoptol, a timolol maleate ophthalmic solution, and similar in value to TIMOPTIC-XE, a gel-forming ophthalmic solution. To investigate the transcorneal absorption mechanism, in vitro permeation profiles across the intact and de-epithelialyzed cornea were analyzed on the basis of the bilayer diffusion model. The partition coefficient in the epithelium was about twice as high in the presence of sorbic acid than with timolol alone, although the diffusion coefficient in the epithelium did not change. We conclude that the improved ocular bioavailability in the presence of sorbic acid is due to increased partitioning of timolol in the corneal epithelium.

MeSH Pharmacological Classification

Food Preservatives

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992)
0.13 [mmHg]
3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure)
Vapor pressure, Pa at 20Â °C:

Pictograms

Irritant

Irritant

Other CAS

110-44-1
22500-92-1
91751-55-2

Absorption Distribution and Excretion

Following oral administration of radiolabelled sorbic acid, ... the total recovery of radioactivity was approx. 100% of the low and high doses. The major route of metabolism of sorbic acid was via expired CO2 with approx. 85% of the admininstered radioactivity being recovered as CO2 within 4-10 hours post administration. From the rate and extent of this metabolism, it may be concluded that sorbic acid is rapidly and quantitatively absorbed in the gastrointestinal tract.

Metabolism Metabolites

Metabolism of sorbic acid in rats is identical to that of normally occurring fatty acids. Under normal conditions of intake, sorbic acid is almost completely oxidized to carbon dioxide and water. Traces (0.1% of dose) may be converted by oxidation to trans,trans-muconic acid.
1,4-Dinitro-2-methylpyrrole, a mutagenic product formed by the interaction of two common food additives, sorbic acid and sodium nitrite, was transformed to 1-nitro-2-methyl-4-aminopyrrole by human fecal mixtures and various intestinal bacterial strains.
Following oral administration of radiolabelled sorbic acid, ... the total recovery of radioactivity was approx. 100% of the low and high doses. The major route of metabolism of sorbic acid was via expired CO2 with approx. 85% of the administered radioactivity being recovered as CO2 within 4-10 hours p.a. From the rate and extent of this metabolism, it may be concluded that sorbic acid is rapidly and quantitatively absorbed in the gastrointestinal tract.

Wikipedia

Sorbic_acid

Drug Warnings

Topical medicaments and cosmetics containing sorbic acid should be avoided. There has been no evidence of flare-ups of eczema from ingestion of foods containing sorbic acid. Therefore, avoiding foods with sorbic acid is unnecessary.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Preservative

Methods of Manufacturing

Trimerization of acetaldehyde and catalytic air oxidation of the resulting hexadienal.
In the presence of salts of divalent transition metals as catalysts, ketene and 2-butenal react at 30-80 °C to give a polymeric ester of 3-hydroxy-4-hexenoic acid with a molecular mass greater than or equal to about 2000. This polyester can be cleaved to give sorbic acid in good yield by either bases or acids (e.g., hydrochloric acid); alternatively, cleavage can be effected by metal-complex catalysts.

General Manufacturing Information

Not Known or Reasonably Ascertainable
2,4-Hexadienoic acid, (2E,4E)-: ACTIVE
Only the undissociated form /of sorbic acid/ has antimicrobial activity.
The trans, trans-isomer is usually obtained and is the commercial product.

Analytic Laboratory Methods

HPLC determination in cosmetics.
Sorbic acid was one of several organic acids determined by HPLC on bare silica.
AOAC Method 971.15. Sorbic Acid in Cheese. Oxidation Method.
AOAC Method 974.10. Sorbic Acid in Dairy Products. Spectrophotometric Method (Applicable to fresh dairy products - cottage, ricotta, and mozzarella cheese, sour cream, and yogurt).
For more Analytic Laboratory Methods (Complete) data for SORBIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

An LC-MS method is described for the determination of urinary sorbic acid (SA), a common food additive, which allows to measure down to 4 ug/L of the compound. The method involves an acidic hydrolysis followed by solid-phase extraction. The method was applied to two volunteers who ingested SA and to 36 individuals with no dietary restriction. The results confirm that a little aliquot of ingested SA is found in urine also in humans. The significant correlation found between urinary levels of SA and trans,trans-muconic acid (MA) seems to indicate that the measurement of SA in urine could allow to estimate the amount of MA excreted following a dietary intake of SA and, consequently, to enhance the specificity of MA as a biomarker of benzene exposure. A point of clarification in future studies will be the actual chemical form of SA excreted, since our results clearly demonstrate that without hydrolysis only a very little amount of SA can be found even in subjects heavily exposed to SA.
Sorbic acid (SA: CH(3)-CH=CH-CH=CH-COOH) is one of the widely used food preservatives, although there have been some reports of its toxic activity, for example, on DNA and skin cells. In order to examine the effects of SA on mammalian tissues, we have developed a highly sensitive analytical method using LC/MS/MS with positive and negative ion mode electrospray ionization (ESI). In a previous study, we found that a nonacidic eluent offers better ionization efficiency than acids or their ammoniun salts. However, optimal results could not be obtained because the anion form of SA is poorly retained on a conventional reversed phase column. To resolve this problem, we chose a new type of column and used high-resolution mass spectrometry and positive ion mode analysis. There have only been a few reports using these methods in the positive mode, for example derivatized SA, because acid compounds such as SA are usually used in the negative ion mode. However, a new type of low-carbon-content and polar-endcapped C18 phase column was developed for better separation of SA from the matrix. High-resolution selected reaction monitoring (SRM) gave the best signal to noise ratio in normal-resolution SRM. In the positive ion mode, the CH(3)OH-0.05% HCOOH/0.1% CH(3)COOH eluent system yielded the best ionization efficiency. We propose a highly sensitive and simple analysis using a two-ion-mode ESI SRM method. Such systems should allow quantification of the amount of SA in or around the cells, without the need for pretreatment such as solid phase extraction.
GC-MS determination in urine

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Non Combustible Solids.
Should be stored at temps below 40 °C.

Interactions

The fungicidal activity of sorbic acid against Saccharomyces cerevisiae was enhanced 64-fold in combination with half-minimum fungicidal concentration of polygodial. This synergistic activity of polygodial presumably comes from its ability to inhibit the plasma membrane H+-ATPase.
Sorbic acid has a system of conjugated double bonds which makes it able to undergo nucleophilic addition reactions with certain functions. The interactions between sorbic acid and amine functions present in the endogenous constituents of food were quantified. The formation of new products was demonstrated and the underlying mechanisms studied using ethyl sorbate and various amines. HPLC, GC, GC-SM and NMR analyses of the reaction mixtures enabled the products to be isolated and identified. The addition reactions led, at 20 degrees C, to linear monoadducts and, at 50 degrees C and 80 degrees C, to cyclic derivatives resulting from double addition.
Sorbic acid (E200) and its salts (potassium and calcium sorbate: E202 and E203) are allowed for use as preservatives in numerous processed foods. Sorbic acid had a conjugated system of double bonds which makes it susceptible to nucleophilic attack, sometimes giving mutagenic products. Under conditions typical of food processing (50-80 degrees C), we analyzed the cyclic derivatives resulting from a double addition reaction between sorbic acid and various amines. Mutagenesis studies, involving Ames' test and genotoxicity studies with HeLa cells and plasmid DNA, showed that none of the products studied presented either mutagenic or genotoxic activities.
The objective of this study was to investigate the occurrence of sublethal injury after the pulsed-electric-field (PEF) treatment of two yeasts, Dekkera bruxellensis and Saccharomyces cerevisiae, as well as the relation of sublethal injury to the inactivating effect of the combination of PEF and sorbic acid. PEF caused sublethal injury in both yeasts: more than 90% of surviving D. bruxellensis cells and 99% of surviving S. cerevisiae cells were sublethally injured after 50 pulses at 12 kV/cm in buffer at pHs of both 7.0 and 4.0. The proportion of sublethally injured cells reached a maximum after 50 pulses at 12.0 kV/cm (S. cerevisiae) or 16.5 kV/cm (D. bruxellensis), and it kept constant or progressively decreased at greater electric field strengths and with longer PEF treatments. Sublethally PEF-injured cells showed sensitivity to the presence of sorbic acid at a concentration of 2,000 ppm. A synergistic inactivating effect of the combination of PEF and sorbic acid was observed. Survivors of the PEF treatment were progressively inactivated in the presence of 2,000 ppm of sorbic acid at pH 3.8, with the combined treatments achieving more than log10 5 cycles of dead cells under the conditions investigated. This study has demonstrated the occurrence of sublethal injury after exposure to PEF, so yeast inactivation by PEF is not an all-or-nothing event. The combination of PEF and sorbic acid has proven to be an effective method to achieve a higher level of yeast inactivation. ...
For more Interactions (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
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6: Gao X, Tang J, Liu H, Liu L, Kang L, Chen W. Structure-activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. J Enzyme Inhib Med Chem. 2018 Dec;33(1):519-524. doi: 10.1080/14756366.2018.1436053. PubMed PMID: 29447012.
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